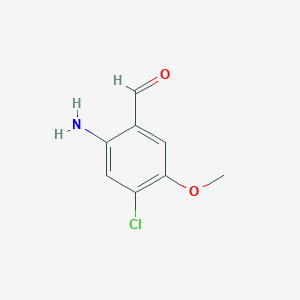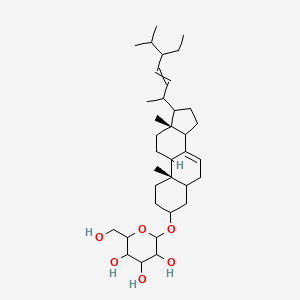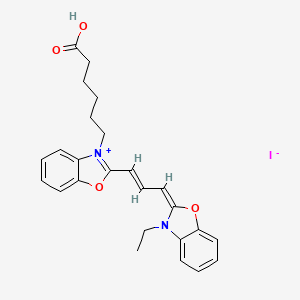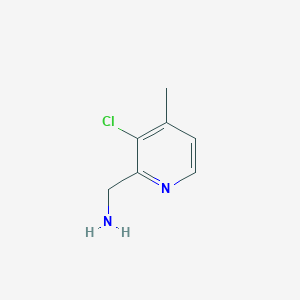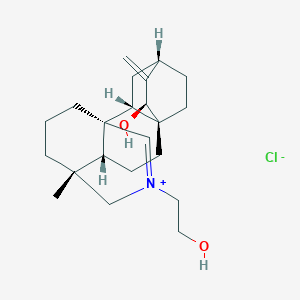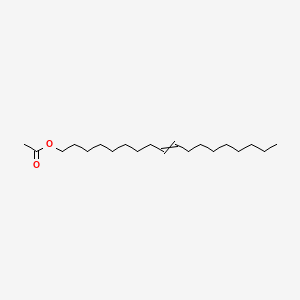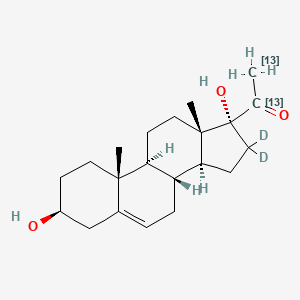
17alpha-Hydroxypregnenolone-13C2,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17alpha-Hydroxypregnenolone-13C2,d2 is a labeled analog of 17alpha-Hydroxypregnenolone, where the compound is tagged with stable isotopes of carbon (13C) and deuterium (d2). This labeling is often used in scientific research to trace and quantify the compound in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxypregnenolone-13C2,d2 involves the incorporation of stable isotopes into the parent compound, 17alpha-Hydroxypregnenolone. This process typically requires the use of isotopically labeled precursors and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic route can vary, but it generally involves multiple steps of organic synthesis, including protection and deprotection of functional groups, selective oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The production is followed by rigorous purification steps, including chromatography, to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
17alpha-Hydroxypregnenolone-13C2,d2 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halides or nucleophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 17alpha-Hydroxyprogesterone-13C2,d2, while reduction can revert it back to the parent compound .
Aplicaciones Científicas De Investigación
17alpha-Hydroxypregnenolone-13C2,d2 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and quantification. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry to study metabolic pathways and enzyme kinetics.
Biology: Employed in studies of steroidogenesis and hormone regulation.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of 17alpha-Hydroxypregnenolone-13C2,d2 involves its role as a precursor in the biosynthesis of various steroid hormones. It acts on specific enzymes and pathways involved in steroidogenesis, influencing the production of hormones like cortisol and dehydroepiandrosterone (DHEA). The labeled isotopes allow researchers to trace its metabolic fate and understand its interactions at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
17alpha-Hydroxypregnenolone: The parent compound without isotopic labeling.
17alpha-Hydroxyprogesterone: A downstream product in the steroidogenesis pathway.
Dehydroepiandrosterone (DHEA): Another steroid hormone derived from pregnenolone.
Uniqueness
The uniqueness of 17alpha-Hydroxypregnenolone-13C2,d2 lies in its isotopic labeling, which provides a powerful tool for tracing and quantifying the compound in complex biological systems. This makes it invaluable in research settings where precise measurement and tracking are essential .
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-[(3S,8R,9S,10R,13S,14S,17R)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1+1,11D2,13+1 |
Clave InChI |
JERGUCIJOXJXHF-BGWGJJMFSA-N |
SMILES isomérico |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1([13C](=O)[13CH3])O)C)C)O)[2H] |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
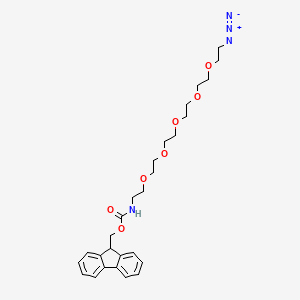
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)
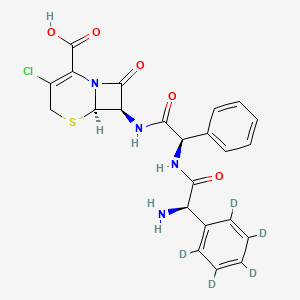
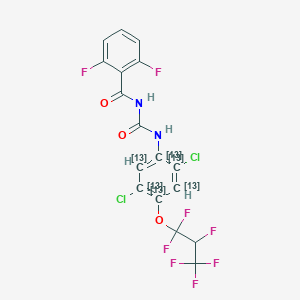
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
